molecular formula C10H12N4S B11766933 7H-Purine, 6-(cyclopentylthio)- CAS No. 6974-88-5

7H-Purine, 6-(cyclopentylthio)-

Cat. No.: B11766933
CAS No.: 6974-88-5
M. Wt: 220.30 g/mol
InChI Key: BHOCVNZZUJWSOU-UHFFFAOYSA-N
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Description

7H-Purine, 6-(cyclopentylthio)- is a purine derivative with a cyclopentylthio group at the 6-position Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Purine, 6-(cyclopentylthio)- typically involves the substitution of a halogenated purine with a cyclopentylthiol group. One common method is the reaction of 6-chloropurine with cyclopentylthiol in the presence of a base, such as potassium carbonate, under reflux conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the cyclopentylthio group.

Industrial Production Methods

Industrial production methods for 7H-Purine, 6-(cyclopentylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7H-Purine, 6-(cyclopentylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

Scientific Research Applications

7H-Purine, 6-(cyclopentylthio)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purines.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Purine, 6-(cyclopentylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Purine, 6-(cyclopentylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentylthio group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

6974-88-5

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

6-cyclopentylsulfanyl-7H-purine

InChI

InChI=1S/C10H12N4S/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H,11,12,13,14)

InChI Key

BHOCVNZZUJWSOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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